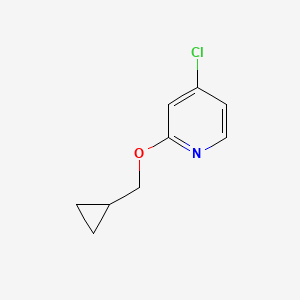

4-Chloro-2-(cyclopropylmethoxy)pyridine

Description

4-Chloro-2-(cyclopropylmethoxy)pyridine is a pyridine derivative featuring a chlorine atom at the 4-position and a cyclopropylmethoxy group at the 2-position. The cyclopropylmethoxy moiety enhances lipophilicity and steric bulk, which can influence binding affinity and metabolic stability in therapeutic applications.

Properties

CAS No. |

1346707-02-5 |

|---|---|

Molecular Formula |

C9H10ClNO |

Molecular Weight |

183.63 g/mol |

IUPAC Name |

4-chloro-2-(cyclopropylmethoxy)pyridine |

InChI |

InChI=1S/C9H10ClNO/c10-8-3-4-11-9(5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 |

InChI Key |

DBWGZSHFKDGSMX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1COC2=NC=CC(=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(cyclopropylmethoxy)pyridine can be achieved through several methods. One common approach involves the reaction of 4-chloropyridine with cyclopropylmethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or crystallization to obtain high-purity 4-Chloro-2-(cyclopropylmethoxy)pyridine.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(cyclopropylmethoxy)pyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the fourth position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the pyridine ring can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.

Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products:

Nucleophilic Substitution: Formation of substituted pyridines.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

4-Chloro-2-(cyclopropylmethoxy)pyridine has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including agrochemicals and dyes.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active pyridine derivatives.

Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(cyclopropylmethoxy)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The chlorine and cyclopropylmethoxy groups contribute to its binding affinity and selectivity towards molecular targets. The compound can interact with active sites of enzymes or receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural Analogs of 4-Chloro-2-(cyclopropylmethoxy)pyridine

Key Observations :

- Positional Effects : The 4-chloro substitution in the target compound contrasts with CHF6001’s 3,5-dichloro configuration, which enhances PDE4 binding .

- Cyclopropylmethoxy Placement : In compound 24 (), shifting the cyclopropylmethoxy group to the 4-position improved PDE4D2 inhibition 7.4-fold compared to earlier analogs .

Physicochemical Properties

Data from chloro-pyridine derivatives () highlight trends in solubility, stability, and synthesis:

Table 2: Physicochemical Comparison

Notes:

- Chlorine and cyclopropylmethoxy groups contribute to moderate LogP values (~2.5–3.1), balancing solubility and membrane permeability.

PDE4 Inhibition

- CHF6001 : Demonstrated superior potency (IC₅₀ = 26 pM) over roflumilast (IC₅₀ = 1.3 nM) in PDE4 inhibition, attributed to its dichloro and cyclopropylmethoxy substituents .

- Compound 24 : Achieved IC₅₀ = 3.5 nM against PDE4D2, with improved pharmacokinetics due to pyridine heterocycle and cyclopropylmethoxy group .

Biological Activity

4-Chloro-2-(cyclopropylmethoxy)pyridine is a synthetic compound that has garnered attention for its biological activity, particularly as a modulator of aldehyde dehydrogenase-2 (ALDH2). This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a chloro group, a cyclopropylmethoxy moiety, and a pyridine ring, contributing to its unique chemical properties. Its molecular formula is C12H14ClN, with a molecular weight of approximately 235.7 g/mol. The structural characteristics are crucial for its biological activity.

4-Chloro-2-(cyclopropylmethoxy)pyridine primarily functions as an ALDH2 modulator . ALDH2 plays a significant role in the metabolism of acetaldehyde, a toxic byproduct of alcohol metabolism. By enhancing the activity of ALDH2, this compound facilitates the conversion of acetaldehyde into less harmful carboxylic acids, thereby reducing blood alcohol levels in experimental models.

Interaction with ALDH2

Research indicates that 4-Chloro-2-(cyclopropylmethoxy)pyridine interacts with the active site of ALDH2, promoting its enzymatic activity. In preclinical studies involving mice, the compound demonstrated significant efficacy in reducing blood alcohol levels when administered at dosages ranging from 10 mg/kg intravenously to 40-60 mg/kg orally.

Biological Activity and Therapeutic Applications

Potential Therapeutic Uses:

- Alcohol Use Disorders: Due to its ability to modulate ALDH2, this compound shows promise in treating alcohol use disorders by mitigating the effects of alcohol consumption.

- Metabolic Conditions: Its role in enhancing aldehyde metabolism suggests potential applications in related metabolic disorders.

Research Findings

Several studies have evaluated the biological activity of 4-Chloro-2-(cyclopropylmethoxy)pyridine:

-

Efficacy in Reducing Blood Alcohol Levels:

- In preclinical trials, doses of 10 mg/kg (IV) and 40-60 mg/kg (oral) were effective in lowering blood alcohol concentrations in mice.

-

Mechanistic Studies:

- Interaction studies revealed that the compound enhances the conversion of toxic aldehydes into carboxylic acids through ALDH2 modulation.

-

Comparative Activity:

- The unique combination of functional groups in 4-Chloro-2-(cyclopropylmethoxy)pyridine allows it to exhibit enhanced efficacy with fewer side effects compared to other aldehyde dehydrogenase inhibitors.

Table 1: Comparison of Aldehyde Dehydrogenase Modulators

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-Chloro-2-(cyclopropylmethoxy)pyridine | Structure | Modulates ALDH2; reduces blood alcohol levels |

| Other Aldehyde Dehydrogenase Inhibitors | Various | Used for treating alcohol dependence; varied efficacy |

Table 2: Preclinical Study Results on Blood Alcohol Level Reduction

| Dosage (mg/kg) | Administration Route | Blood Alcohol Level Reduction (%) |

|---|---|---|

| 10 | Intravenous | Significant |

| 40-60 | Oral | Significant |

Case Studies

Case Study 1: Preclinical Efficacy

In a controlled study involving mice, administration of 4-Chloro-2-(cyclopropylmethoxy)pyridine resulted in a marked decrease in blood alcohol levels compared to control groups receiving placebo treatments. This study supports its potential as a therapeutic agent for managing acute alcohol intoxication.

Case Study 2: Mechanistic Insights

Further mechanistic studies demonstrated that the compound's interaction with ALDH2 not only enhances enzyme activity but also reduces the toxic effects associated with acetaldehyde accumulation during alcohol metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.